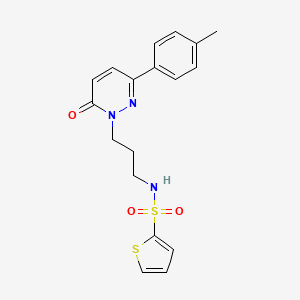

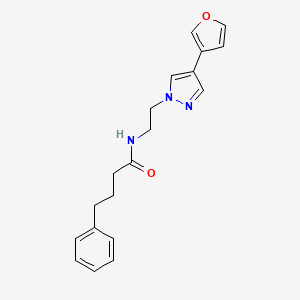

![molecular formula C11H14N2O2 B2520298 5-{[(6-メチルピリジン-2-イル)オキシ]メチル}ピロリジン-2-オン CAS No. 2175979-16-3](/img/structure/B2520298.png)

5-{[(6-メチルピリジン-2-イル)オキシ]メチル}ピロリジン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one" is a heterocyclic organic molecule that is part of a broader class of compounds with potential biological activity. The papers provided discuss various related compounds and their synthesis, molecular structure, and potential biological activities.

Synthesis Analysis

The synthesis of related compounds involves catalytic reactions and one-pot synthesis methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a one-pot mode by a relay catalytic cascade reaction of 5-methoxyisoxazoles with pyridinium ylides, employing a FeCl2/Et3N binary catalytic system. This method led to the formation of 1-(5-methoxycarbonyl-1H-pyrrol-3-yl)pyridinium salts, which could then undergo further reactions such as hydrazinolysis and catalytic reduction to yield methyl 4-piperidinopyrrole-2-carboxylates .

Molecular Structure Analysis

Computational studies have been conducted to understand the equilibrium geometry, vibrational spectra, and electronic structure of similar Mannich base compounds. For example, the compound 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione (SFAP) was analyzed using experimental FT-IR and FT-Raman spectra, compared with computed IR and Raman spectra. The most stable tautomeric forms were generated and compared with the experimental crystal structure. NMR spectral analysis helped in determining the structure-property relationship, while natural bond orbital (NBO) analysis provided insights into bonding and anti-bonding behavior .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their electronic structure. The frontier molecular orbital approach suggests the nature of intramolecular charge transfer and the participation of individual moieties and atoms in the compound. The molecular electrostatic potential (MEP) analysis helps identify probable electrophilic and nucleophilic reactive sites, which is crucial for understanding the chemical reactions these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The thermodynamic properties, such as enthalpy, entropy, and heat capacity, have been derived and related to the molecular structure in the form of quadratic equations. The magnitude of charge on different atoms within the molecule has been compared to find reactive sites, which is essential for predicting the physical and chemical behavior of the compound under different conditions .

科学的研究の応用

- トリス(6-メチルピリジン-2-イル)ホスフィンオキシドは、その独特の構造により豊富な配位能力を持つ配位子です。研究者は、遷移金属や他の金属イオンとの相互作用を研究することにより、その配位化学を頻繁に探求しています。 その結合挙動を理解することは、新規触媒や材料の設計につながる可能性があります .

- この化合物の結晶構造は、その三次元配列に関する貴重な洞察を提供します。研究者は、その充填、分子間相互作用、および結晶対称性を分析します。 このような研究は、固体状態の特性と結晶工学の理解に貢献しています .

配位化学と配位子設計

結晶学と構造研究

作用機序

Target of Action

The primary target of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and it plays a significant role in cell division and replication .

Mode of Action

The compound interacts with its target, CDK2, by binding to the active site of the enzyme . This interaction can inhibit the activity of CDK2, leading to changes in the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to the arrest of cell cycle progression, preventing the cells from dividing and replicating .

Pharmacokinetics

Like many other small molecule drugs, it is expected to be absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The result of the action of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one is the inhibition of cell division and replication . By inhibiting CDK2, the compound can prevent the progression of the cell cycle, leading to cell cycle arrest . This can have potential therapeutic applications in conditions characterized by uncontrolled cell division, such as cancer .

Action Environment

The action, efficacy, and stability of 5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the cells or tissues where the compound is active .

将来の方向性

The development of selective nNOS inhibitors, such as “5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one”, is a promising area of research in the treatment of neurodegenerative diseases. Future research will likely focus on refining the structure of these inhibitors to improve their potency and selectivity .

特性

IUPAC Name |

5-[(6-methylpyridin-2-yl)oxymethyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-8-3-2-4-11(12-8)15-7-9-5-6-10(14)13-9/h2-4,9H,5-7H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDVGUDENJATOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OCC2CCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2520221.png)

![3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2520222.png)

![3-(2-methoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2520224.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2520229.png)

![Methyl 2-[(5-cyclopropyl-1-propylpyrazol-3-yl)amino]acetate](/img/structure/B2520231.png)

![[3,5-Difluoro-4-(oxan-4-yloxy)phenyl]methanamine](/img/structure/B2520237.png)